molecular formula C10H6FI B099284 1-Fluoro-4-iodonaphthalene CAS No. 17318-09-1

1-Fluoro-4-iodonaphthalene

Cat. No.: B099284
CAS No.: 17318-09-1
M. Wt: 272.06 g/mol
InChI Key: BKXQUMOQBPPDMT-UHFFFAOYSA-N
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Description

Significance of Organohalogen Compounds in Chemical Sciences

Organohalogen compounds, a class of organic molecules containing at least one carbon-halogen bond (C-X, where X is F, Cl, Br, or I), are of profound importance in the chemical sciences. britannica.comdiva-portal.org Their significance stems from their diverse applications as industrial chemicals, such as solvents and pesticides, and as crucial intermediates in the synthesis of a wide array of products including dyes, pharmaceuticals, and advanced polymers. britannica.com Nature also produces over 4,000 different organohalogens, found in various organisms from bacteria and fungi to marine life, where they can serve as hormones, repellents, or natural pesticides. acs.org

The chemical behavior of organohalogens is dictated by the nature of the carbon-halogen bond. The bond strength decreases down the group from fluorine to iodine (C-F > C-Cl > C-Br > C-I), which inversely correlates with their reactivity; alkyl iodides are typically the most reactive, while alkyl fluorides are the least. britannica.com This reactivity profile allows for a broad range of chemical transformations, most notably nucleophilic substitution and elimination reactions, making them versatile building blocks in organic synthesis. libretexts.orgksu.edu.sa The introduction of a halogen atom into an organic molecule can significantly alter its physical and chemical properties, including volatility, solvent properties, and biological activity. libretexts.org

The Role of Naphthalene (B1677914) Derivatives in Organic Synthesis and Materials Chemistry

Naphthalene, a bicyclic aromatic hydrocarbon (C₁₀H₈), and its derivatives are fundamental platforms in organic chemistry and materials science. numberanalytics.comnumberanalytics.comijrpr.com The fused two-ring structure of naphthalene provides a stable and versatile core that can be readily functionalized through reactions like electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation), oxidation, and reduction. numberanalytics.comijrpr.com

This chemical tractability makes naphthalene derivatives indispensable intermediates in numerous industrial applications. They are foundational in the production of dyes and pigments, such as naphthol red. numberanalytics.comnumberanalytics.com In the pharmaceutical sector, the naphthalene scaffold is present in drugs like the nonsteroidal anti-inflammatory drug (NSAID) naproxen (B1676952) and the antidepressant duloxetine. numberanalytics.comchemicalbook.com Furthermore, in materials chemistry, naphthalene-based molecules are utilized in the synthesis of advanced materials, including conducting polymers and organic field-effect transistors (OFETs), owing to their excellent photo-electronic properties. numberanalytics.comrsc.org The "building-blocks approach," which involves combining different molecular units, frequently employs naphthalene derivatives to construct complex and functional organic semiconductor materials. rsc.org

Positioning 1-Fluoro-4-iodonaphthalene within Advanced Naphthalene Chemistry

This compound is a unique bifunctionalized naphthalene derivative that holds a strategic position in advanced naphthalene chemistry. It incorporates two different halogen atoms, fluorine and iodine, onto the naphthalene core at the 1 and 4 positions. This specific substitution pattern creates a molecule with distinct electronic properties and reactivity at two different sites.

The carbon-fluorine bond is the strongest carbon-halogen bond and is generally unreactive, while the carbon-iodine bond is the weakest and most reactive. britannica.com This differential reactivity is a key feature of this compound. The iodine atom can be selectively targeted for various chemical transformations, such as cross-coupling reactions, while the fluorine atom remains intact. The presence of the highly electronegative fluorine atom can also influence the electronic nature and reactivity of the entire naphthalene ring system. cymitquimica.com This makes this compound a valuable and specialized intermediate for synthesizing complex, selectively functionalized naphthalene derivatives that might be difficult to access through other synthetic routes.

Scope and Academic Relevance of Research on this compound

The academic relevance of this compound lies in its utility as a versatile building block for creating novel molecular architectures with potential applications in medicinal chemistry and materials science. Research involving this compound often focuses on leveraging the differential reactivity of the C-I and C-F bonds.

For instance, the iodine atom serves as a handle for introducing various functional groups through well-established organometallic cross-coupling reactions. This allows for the construction of more complex molecules. The fluorine atom, often retained in the final product, can impart desirable properties such as increased metabolic stability and altered lipophilicity, which are highly sought after in drug design. thieme-connect.com Research has explored its use as a precursor in the synthesis of various complex organic molecules, highlighting its role in creating diverse chemical libraries for screening and development. researchgate.net

Below is a table summarizing some of the key physicochemical properties of this compound and its related precursors.

Physicochemical Properties of Naphthalene and its Derivatives
Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
This compoundC₁₀H₆FI272.0617318-09-1
1-Fluoronaphthalene (B124137)C₁₀H₇F146.16321-38-0
1-Iodonaphthalene (B165133)C₁₀H₇I254.0790-14-2
1-Fluoro-4-nitronaphthaleneC₁₀H₆FNO₂191.16341-92-4

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-4-iodonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FI/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXQUMOQBPPDMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499704
Record name 1-Fluoro-4-iodonaphthalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17318-09-1
Record name 1-Fluoro-4-iodonaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17318-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-4-iodonaphthalene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 1 Fluoro 4 Iodonaphthalene

Mechanistic Pathways of Carbon-Halogen Bond Activation

The activation of the carbon-halogen bonds in 1-fluoro-4-iodonaphthalene can proceed through several mechanistic pathways, largely dictated by the reaction conditions and the nature of the catalyst or initiator employed.

Transition metal-catalyzed cross-coupling reactions are fundamental in synthetic organic chemistry, and the oxidative addition of an aryl halide to a low-valent metal center is often the initial and rate-determining step. chemrxiv.orguvic.ca In the case of this compound, the significant difference in bond dissociation energies between the C-I and C-F bonds dictates the chemoselectivity of this process.

Palladium Catalysis: Palladium(0) complexes readily undergo oxidative addition into the weaker carbon-iodine bond, leaving the robust carbon-fluorine bond intact. chemrxiv.orgnih.gov This high selectivity is a cornerstone of its utility in targeted synthesis. The general mechanism involves the coordination of the naphthalene (B1677914) system to the Pd(0) center, followed by the insertion of the metal into the C-I bond to form a Pd(II)-aryl intermediate. chemrxiv.org The electron-withdrawing nature of the fluorine atom can facilitate the oxidative addition of the palladium into the carbon-iodine bond. nih.gov Subsequent steps in the catalytic cycle, such as transmetalation and reductive elimination, then lead to the formation of the desired cross-coupling product. uvic.ca

Studies on related aryl halides have shown that the oxidative addition can proceed through different pathways, including a three-centered concerted mechanism. chemrxiv.org The interaction between the palladium(0) and the halogen atom is a crucial aspect of this process. chemrxiv.org

Nickel Catalysis: Nickel catalysts are also effective for cross-coupling reactions and can activate the C-I bond of this compound. lookchem.comchemrxiv.org Nickel-catalyzed reactions can proceed through various mechanisms, including Ni(0)/Ni(II) catalytic cycles. chemrxiv.org Similar to palladium, the oxidative addition of Ni(0) to the C-I bond is the preferred pathway over the C-F bond. escholarship.org The choice of ligands on the nickel center can significantly influence the reactivity and selectivity of the catalyst. rsc.org Mechanistic studies on related systems suggest that both two-electron (concerted) and one-electron (radical) pathways can be operative for nickel-catalyzed oxidative addition, depending on the electronic properties of the aryl halide and the ligands. escholarship.org

Single electron transfer (SET) processes offer an alternative pathway for the activation of aryl halides, often leading to the formation of radical intermediates. acs.org In the context of this compound, SET can be initiated photochemically, electrochemically, or through the use of potent reducing agents. acs.orgresearchgate.net

The relative reduction potentials of the C-I and C-F bonds are critical in determining the selectivity of SET-based activation. The C-I bond is significantly more susceptible to reduction than the C-F bond. Upon accepting an electron, the resulting radical anion of this compound would rapidly fragment, cleaving the weaker C-I bond to generate a 4-fluoro-1-naphthyl radical and an iodide ion. escholarship.orgresearchgate.net

This selective generation of an aryl radical opens up a range of synthetic possibilities for functionalization at the C-1 position, while preserving the C-4 fluorine substituent. researchgate.net The proposed mechanism for photocatalytic dehalogenation of aryl halides, for instance, involves a single electron transfer to the aryl halide. researchgate.net

The generation of the 4-fluoro-1-naphthyl radical via SET or other radical initiation methods allows for a variety of subsequent functionalization reactions. thieme-connect.commdpi.com These radical intermediates can participate in addition reactions to alkenes or alkynes, or undergo cyclization reactions. thieme-connect.commdpi.com The reactivity of these radical intermediates is a key area of investigation. For instance, radical cyclization of related iodo derivatives can be initiated by triethylborane. mdpi.com The presence of the fluorine atom can influence the electronic properties and, consequently, the reactivity of the naphthyl radical.

Stereoelectronic Effects of Fluorine and Iodine on Naphthalene Reactivity

The fluorine and iodine substituents exert significant stereoelectronic effects that modulate the reactivity of the naphthalene core. imperial.ac.ukrsc.org The term "stereoelectronic effects" refers to the influence of the spatial arrangement of electrons in orbitals on the molecular properties and reactivity. imperial.ac.ukbaranlab.org

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I effect) on the naphthalene ring. This effect can influence the electron density at various positions, impacting the rates and regioselectivity of reactions. For example, the electron-withdrawing nature of fluorine can facilitate nucleophilic aromatic substitution reactions and can also influence the acidity of adjacent C-H bonds. In the context of transition metal catalysis, the -I effect of fluorine can make the adjacent carbon more electrophilic, potentially facilitating oxidative addition. nih.gov

Iodine: Iodine is less electronegative than carbon and can act as a weak electron-donating group through resonance (+M effect), but its primary electronic influence is often considered in the context of its polarizability and the weakness of the C-I bond. The high polarizability of the C-I bond makes it a good leaving group in nucleophilic substitution reactions and susceptible to cleavage in radical and organometallic processes.

Chemoselectivity in Reactions Involving Multiple Halogen Atoms

The pronounced difference in the reactivity of the C-I and C-F bonds in this compound is the basis for the high chemoselectivity observed in many of its reactions. nih.gov

In transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, the selective oxidative addition to the C-I bond is a well-established principle. rsc.org This allows for the sequential functionalization of the molecule, where the iodine is first replaced, and the fluorine can then be targeted in a subsequent, more forcing reaction, or retained in the final product. The choice of catalyst and reaction conditions is crucial for maintaining this selectivity. For instance, palladium catalysts are generally highly selective for the C-I bond over C-F bonds. rsc.org

Similarly, in nucleophilic aromatic substitution reactions, the position activated by the electron-withdrawing fluorine atom can be targeted under specific conditions, while the iodo-substituted position might react through a different mechanism, such as a transition metal-catalyzed process.

The following table summarizes the chemoselective functionalization of this compound in various reaction types:

Reaction TypeReactive SiteLeaving GroupMechanistic Rationale
Suzuki CouplingC-IIPreferential oxidative addition of Pd(0) to the weaker C-I bond.
Sonogashira CouplingC-IISelective activation of the C-I bond by Pd/Cu catalysts. beilstein-journals.org
Nucleophilic Aromatic SubstitutionC-F (activated positions)FActivation by the electron-withdrawing fluorine atom.
Radical ReactionsC-IIFormation of a more stable radical and weaker C-I bond cleavage. mdpi.com

Functional Group Tolerance and Regioselectivity in Transformations of this compound

Functional Group Tolerance: Modern synthetic methods are often evaluated by their tolerance to a wide range of functional groups, which minimizes the need for protecting group strategies. rug.nlximo-inc.com Reactions involving this compound often exhibit good functional group tolerance, particularly in transition metal-catalyzed cross-coupling reactions. tesisenred.net For instance, palladium-catalyzed reactions can often be performed in the presence of esters, ketones, and nitriles. acs.orgresearchgate.net However, highly basic or nucleophilic conditions can lead to side reactions. The development of milder reaction conditions is an ongoing area of research to further enhance functional group compatibility. rsc.org

Regioselectivity: Regioselectivity refers to the preference for reaction at one position over another. In the case of this compound, the inherent difference between the C-I and C-F bonds provides a high degree of regioselectivity. nih.govnih.gov As discussed, the C-1 position is the primary site of reaction in processes that rely on the cleavage of the carbon-halogen bond, such as cross-coupling and radical reactions.

In electrophilic aromatic substitution reactions, the directing effects of the fluorine and iodine substituents would determine the position of attack of the incoming electrophile. Both fluorine and iodine are ortho-, para-directing groups. However, the strong deactivating nature of fluorine and the steric hindrance around the iodine would influence the regiochemical outcome.

Dearomatization Reactions of Halogenated Naphthalenes

Dearomatization reactions are powerful tools in synthetic chemistry, transforming flat, aromatic structures into complex, three-dimensional molecules. Halogenated naphthalenes, including this compound, serve as versatile substrates in these transformations.

Palladium catalysis offers an effective method for the dearomative difunctionalization of naphthalenes, converting them into valuable spirocyclic compounds. nih.gov This process treats the naphthalene ring as a "masked" conjugated diene. The general mechanism involves a palladium-catalyzed tandem Heck/Suzuki sequence or a Heck-type insertion followed by nucleophilic capture. nih.govrsc.org

In a typical reaction, a palladium(0) precursor catalyzes the process. For a substrate like N-allyl-N-(naphthalen-1-yl)tosylamide, an intramolecular dearomative Heck-type insertion occurs. This step forms a π-allylpalladium intermediate. This reactive intermediate is then captured by a range of nucleophiles, leading to the formation of 1,4-dihydronaphthalene-based spirocyclic compounds with high diastereoselectivity. rsc.orgnih.gov The reaction's success hinges on suppressing competitive side reactions such as direct Suzuki coupling or C-H arylation. nih.gov

Density functional theory (DFT) calculations have provided insight into the regioselectivity of these reactions. The preference for 1,4-difunctionalization over 1,2-difunctionalization is attributed to steric repulsion between the newly introduced group and the spiro-scaffold in the transition state leading to the 1,2-product. nih.gov

Below is a table summarizing the outcomes of palladium-catalyzed dearomative 1,4-difunctionalization of a model naphthalene substrate with various nucleophiles, illustrating the versatility of this methodology.

NucleophileProduct YieldReference
Sodium Malonate95% nih.gov
Aniline99% nih.gov
Methanol (B129727)85% nih.gov
Thiophenol92% nih.gov
Phenylboronic Acid88% nih.gov
Vinylboronic Acid76% nih.gov

This table showcases representative yields for the dearomative difunctionalization of N-allyl-N-(naphthalen-1-yl)tosylamide as a model for naphthalene derivatives.

Oxidative dearomatization provides an alternative pathway to disrupt the aromaticity of naphthalenes. These processes can be initiated by various reagents and conditions, including photochemical methods. For instance, a visible-light-driven, metal-free brominative dearomatization of biaryl ynones has been developed using riboflavin (B1680620) tetraacetate (RFTA) as an inexpensive photocatalyst. chemrxiv.org This reaction proceeds via a radical pathway, leading to ipso-annulated spiro compounds. The involvement of radical scavengers like TEMPO was shown to inhibit the reaction, supporting the radical mechanism. chemrxiv.org

Another approach involves the ozonolytic deconstruction of aromatics. This process is challenging because the dearomatized products are often more reactive than the starting material. However, strategies using photoexcited nitroarenes can achieve chemoselective oxidative cleavage of aromatics even in the presence of more reactive functional groups like alkenes. researchgate.net This selectivity is achieved by preferentially exciting the nitroarene to a triplet state, which then mediates the dearomatization. researchgate.net

Photochemical Reactivity of Halonaphthalenes

The photochemical behavior of halonaphthalenes is strongly influenced by the nature of the halogen substituent. The presence of both fluorine and iodine on the same naphthalene core in this compound suggests a complex reactivity profile, combining pathways typical for both light and heavy haloaromatics.

Upon absorption of UV light, a naphthalene derivative is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can relax through several pathways, including fluorescence or intersystem crossing (ISC) to a triplet excited state (T₁). libretexts.orgrsc.org A triplet state is characterized by having two unpaired electrons with parallel spins. libretexts.orgyoutube.com

The efficiency of ISC is heavily influenced by the "heavy-atom effect." The presence of a heavy atom like iodine significantly enhances the rate of ISC due to increased spin-orbit coupling. rsc.org Therefore, in this compound, excitation is expected to lead to efficient population of the T₁ state. In contrast, fluoronaphthalenes, lacking a heavy atom, have a much lower probability of undergoing ISC. psu.edu

Once formed, the triplet state of a halonaphthalene is a key intermediate in subsequent chemical reactions. Studies on 1-iodonaphthalene (B165133) have shown that its excited states undergo complex relaxation dynamics, with dissociation of the C-I bond being a major pathway that competes with intersystem crossing. researchgate.net The triplet state is often implicated in radical-based reactions due to its biradical-like nature. libretexts.org

Photophysical ProcessDescriptionInfluence of Halogen (F vs. I)
Absorption Excitation from ground state (S₀) to excited singlet state (S₁).Minor influence on the energy levels.
Intersystem Crossing (ISC) Spin-forbidden transition from S₁ to the triplet state (T₁).Significantly enhanced by iodine (heavy-atom effect); negligible for fluorine. rsc.orgpsu.edu
Fluorescence Radiative decay from S₁ to S₀.Dominant decay path for fluoronaphthalenes in the absence of quenchers.
Phosphorescence Radiative decay from T₁ to S₀.More likely to be observed for iodo-derivatives due to efficient T₁ population.
Photodissociation Cleavage of the Carbon-Halogen bond.The weak C-I bond is prone to cleavage, especially from the triplet state. The C-F bond is very strong and less likely to cleave. researchgate.net

The photochemical reactions of halonaphthalenes can proceed through distinct mechanisms depending on the halogen and the excited state involved. cdnsciencepub.comiupac.org

Photo-Nucleophilic Substitution: Fluoronaphthalenes are known to undergo photo-nucleophilic substitution reactions. cdnsciencepub.com When photolyzed in the presence of a nucleophile, such as methanol or diethylamine, the fluorine atom is replaced by the nucleophilic group. These reactions are believed to proceed from a singlet excited state, as they are not quenched by oxygen (a triplet quencher) and cannot be sensitized by triplet sensitizers. cdnsciencepub.com For this compound, this pathway would involve the replacement of the fluorine atom.

Radical Pathways: The carbon-iodine bond is significantly weaker than the carbon-fluorine bond and is susceptible to homolytic cleavage upon photoexcitation. For iodo- and other heavy halonaphthalenes, reaction from the triplet state often leads to radical products. cdnsciencepub.comacs.org The photolysis of 1-iodonaphthalene, for instance, can lead to the formation of a naphthyl radical and an iodine atom. This naphthyl radical can then abstract a hydrogen atom from the solvent to form naphthalene or combine with another radical to form binaphthyls. cdnsciencepub.com

Therefore, the photochemical reactivity of this compound is dichotomous:

Singlet State Reactivity: Favors nucleophilic substitution at the C-F bond.

Triplet State Reactivity: The efficient ISC promoted by the iodine atom favors population of the triplet state, which primarily leads to the homolytic cleavage of the weaker C-I bond, initiating radical reactions.

The ultimate product distribution depends on the specific reaction conditions, such as the wavelength of light, the solvent, and the presence of nucleophiles or radical traps.

Computational Chemistry and Theoretical Characterization of 1 Fluoro 4 Iodonaphthalene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing a detailed picture of its electronic structure and energetics. wavefun.comgaussian.com For 1-fluoro-4-iodonaphthalene, these first-principles calculations, which solve approximations of the Schrödinger equation, can determine molecular geometry, bond energies, and electronic properties like molecular orbitals. wavefun.comsumitomo-chem.co.jp

Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model these characteristics. rsc.orgmdpi.comrsc.org DFT, in particular, offers a favorable balance between computational cost and accuracy for many molecular systems. sumitomo-chem.co.jp Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, indicates susceptibility to electrophilic attack, while the LUMO, an electron acceptor, relates to susceptibility towards nucleophiles. chemrxiv.org The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. chemrxiv.orgscirp.org

In a related computational study on meta-fluoroaniline and meta-iodoaniline using DFT (CAM-B3LYP/LanL2DZ), the presence of different halogens was shown to significantly alter these electronic properties. chemrxiv.orgchemrxiv.org For this compound, the strong electron-withdrawing nature of fluorine and the more polarizable character of iodine would similarly dictate the distribution of electron density across the naphthalene (B1677914) ring system, influencing the energies and localization of the frontier molecular orbitals.

Basic computed properties for this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₀H₆FIPubChem nih.gov
Molecular Weight272.06 g/molPubChem nih.gov
Exact Mass271.94983 DaPubChem nih.gov
XLogP3-AA3.9PubChem nih.gov

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT has become an indispensable tool for elucidating the mechanisms of complex organic reactions. sumitomo-chem.co.jpmdpi.com By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire potential energy surface of a reaction. This allows for the determination of activation energies and the identification of the most favorable reaction pathway. sumitomo-chem.co.jp

For molecules like this compound, DFT can be used to understand its reactivity in various transformations, such as nucleophilic aromatic substitution (SNAr), cross-coupling, and metalation reactions. The significant difference in the properties of the C-F and C-I bonds is a central theme in these mechanistic studies.

The activation of carbon-halogen bonds is the initial and often rate-determining step in many important synthetic reactions, particularly transition-metal-catalyzed cross-couplings. This compound offers a compelling case for studying the competitive activation of a strong, non-polar C(sp²)–F bond versus a weaker, more polarizable C(sp²)–I bond.

Computational studies consistently show that the C-I bond is significantly weaker and more susceptible to cleavage than the C-F bond. This is the primary reason for the high regioselectivity observed in cross-coupling reactions, where the C-I bond reacts exclusively, leaving the C-F bond intact. DFT calculations can quantify this difference. For instance, in cobalt-catalyzed cross-coupling reactions of similar di-halogenated aryl compounds, the oxidative addition into the C-I bond is calculated to have a significantly lower activation barrier than for a C-Br bond, and by extension, a C-F bond. chinesechemsoc.org

While direct C-F bond activation is challenging, it can be achieved under specific conditions, often requiring highly reactive reagents or catalysts. rsc.org Theoretical studies on the mechanism of SNAr reactions provide further insight. A DFT investigation into the reaction of various fluoronaphthalenes with a methylthiolate nucleophile revealed that the presence and position of other functional groups significantly influence the activation energy for the substitution of the fluorine atom. researchgate.net Although this compound was not studied directly, the results for 1-fluoronaphthalene (B124137) showed it to be the least reactive among the studied isomers, highlighting the inherent stability of the C-F bond. researchgate.net The study concluded that such reactions proceed via a concerted mechanism with a single transition state, rather than a two-step pathway involving a Meisenheimer complex, as the concerted pathway had a lower activation energy barrier. researchgate.net

Calculated Activation Energy Barriers (ΔG‡) for SNAr of Fluoronaphthalene Isomers with CH₃S⁻ (kcal/mol)
SubstrateGas PhaseDMSOMethanol (B129727)Water
4-Fluoro-1-naphthaldehyde2.817.919.119.6
1-Fluoro-2-naphthaldehyde11.424.325.425.7
4-Fluoro-2-naphthaldehyde14.826.927.928.3
1-Fluoronaphthalene29.236.537.237.4
researchgate.net

Transition state analysis is crucial for understanding selectivity in catalytic reactions. In the context of palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Hiyama, or Negishi), this compound is expected to react selectively at the C-I position. core.ac.ukuwindsor.ca The catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

DFT calculations can model the transition state for the initial oxidative addition step. Studies on the oxidative addition of various aryl halides to Ni(0) complexes show that the mechanism can be complex, proceeding through either a concerted three-membered transition state or a stepwise radical pathway. researchgate.netescholarship.org The preferred pathway depends on the halide, the ligand on the metal, and the electronic properties of the arene. researchgate.netescholarship.org For an aryl iodide like 1-iodonaphthalene (B165133), the reaction with a Ni(PEt₃)₄ complex is suggested to proceed via a stepwise dissociative electron transfer pathway. researchgate.net The transition state for this process involves the transfer of an electron from the nickel center to the aryl iodide, leading to a radical anion that rapidly cleaves the C-I bond. The calculated energy barrier for this step is significantly lower than for the analogous reaction with aryl bromides or chlorides, and vastly lower than for aryl fluorides, explaining the observed experimental regioselectivity.

Conformational Analysis and Intramolecular Interactions

The naphthalene core is an essentially planar and rigid structure. Therefore, the conformational analysis of this compound is straightforward, with the primary structure being planar. The focus of computational analysis then shifts to the subtle intramolecular interactions between the substituents and the aromatic system. These interactions can influence the charge distribution and reactivity of the molecule.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic center (a Lewis acid), interacting with a Lewis base. d-nb.inforsc.org This occurs due to an anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, opposite the covalent bond. d-nb.info Iodine is a particularly strong halogen bond donor, while fluorine is generally not considered one due to its high electronegativity and tightly held electrons. researchgate.net

Computational studies have explored halogen bonding in related dihalonaphthalene systems. DFT calculations on the interaction between 1,8-dihalonaphthalenes (where halo = Cl, Br, I) and the Lewis base 1,8-diazanaphthalene were performed to investigate the formation of parallel halogen bonds. researchgate.netresearchgate.net These studies help quantify the strength and nature of such interactions. The results indicated that stable complexes are formed, with the interaction strength increasing with the size of the halogen (I > Br > Cl), consistent with the trend in σ-hole magnitude. researchgate.net

For this compound, while intermolecular halogen bonding would be dominated by the iodine atom acting as the donor, the potential for weak intramolecular interactions between the fluorine and iodine atoms across the naphthalene ring could also be investigated computationally. Such interactions, along with π-π stacking in the solid state, would be key factors in the molecule's supramolecular chemistry.

Predictive Modeling of Regioselectivity and Reactivity

A major goal of computational chemistry is to develop models that can accurately predict chemical reactivity and selectivity, thereby reducing the need for extensive experimental screening. researchgate.netchemrxiv.org For substituted aromatic systems like this compound, a key challenge is predicting the site of reaction in processes like electrophilic aromatic substitution (EAS).

Models like RegioSQM have been developed to predict the regioselectivity of EAS reactions. d-nb.infonih.gov This approach uses semi-empirical quantum mechanical calculations to determine the proton affinities of different positions on the aromatic ring. The position with the highest proton affinity corresponds to the most stable σ-complex (Wheland intermediate), which is typically the site of electrophilic attack. nih.gov For this compound, such a model would calculate the proton affinity at each of the six available C-H positions. The weakly activating, ortho-para directing nature of the halogens would lead to a prediction of substitution at the positions ortho to the fluorine and iodine atoms. The model could provide a quantitative ranking of the likelihood of substitution at each site.

Furthermore, reactivity can be predicted by comparing calculated activation energy barriers, as demonstrated in the SNAr study mentioned previously. researchgate.net By calculating the ΔG‡ for nucleophilic attack at the C-F versus the C-I bond, a predictive model for regioselectivity in nucleophilic substitution could be established. Invariably, such models would predict that substitution at the C-I bond is kinetically and thermodynamically favored over substitution at the C-F bond under most conditions.

Comparative Computational Studies with Other Halonaphthalene Isomers

Computational chemistry provides a powerful lens for dissecting the molecular properties of this compound and its isomers. Through methods like Density Functional Theory (DFT), researchers can model and predict a range of characteristics, from molecular geometry to electronic behavior. These theoretical investigations offer insights that are often difficult or impossible to obtain through experimental means alone. A comparative approach, analyzing this compound alongside its various halonaphthalene isomers, is particularly illuminating. It reveals how the type and position of halogen substituents influence the molecule's fundamental properties.

The following sections detail the findings of hypothetical comparative computational studies. These studies are presumed to have been conducted using a consistent and robust theoretical framework, such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set, to ensure the comparability of the calculated data across the different isomers.

Molecular Geometry and Structural Parameters

The precise arrangement of atoms in a molecule, its geometry, is a fundamental determinant of its physical and chemical properties. In the case of halonaphthalenes, the substitution of hydrogen atoms with halogens of varying sizes and electronegativities can induce subtle yet significant changes in the naphthalene framework.

A comparative analysis of the optimized geometries of this compound and its isomers would likely reveal several key trends. The bond lengths between the carbon atoms of the naphthalene rings are expected to show minor variations, reflecting the electronic influence of the halogen substituents. More pronounced differences would be anticipated in the carbon-halogen bond lengths themselves, which are a direct consequence of the atomic radii of the halogens. For instance, the C-F bond in 1-fluoronaphthalene would be significantly shorter than the C-I bond in 1-iodonaphthalene.

Similarly, bond angles within the naphthalene rings and those involving the halogen substituents would be affected. The presence of a bulky iodine atom, as in this compound, could lead to slight steric distortions in the planarity of the naphthalene system when compared to a smaller isomer like 1,4-difluoronaphthalene.

A hypothetical data table summarizing these geometric parameters for a selection of halonaphthalene isomers is presented below.

Compound NameSelected Bond Lengths (Å)Selected Bond Angles (°)
C1-XC4-Y
This compound1.36 (C-F)2.10 (C-I)
1,4-Difluoronaphthalene1.36 (C-F)1.36 (C-F)
1,4-Dichloronaphthalene1.74 (C-Cl)1.74 (C-Cl)
1,4-Dibromonaphthalene1.90 (C-Br)1.90 (C-Br)
1,4-Diiodonaphthalene2.10 (C-I)2.10 (C-I)
1-Chloronaphthalene1.74 (C-Cl)-
1-Iodonaphthalene2.10 (C-I)-

Electronic Properties and Frontier Molecular Orbitals

The electronic character of a molecule is paramount in determining its reactivity. Computational methods allow for the detailed analysis of electron distribution and the energies of molecular orbitals. Key parameters in this regard are the Mulliken atomic charges and the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Mulliken population analysis provides a means of assigning partial charges to each atom in a molecule, offering a picture of the electron distribution. In this compound, the highly electronegative fluorine atom is expected to bear a significant negative charge, while the carbon atom to which it is attached will be correspondingly positive. The iodine atom, being less electronegative than fluorine but more polarizable, will also influence the charge distribution. A comparative study would likely show that the magnitude of the negative charge on the halogen follows the trend F > Cl > Br > I.

The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Below is a hypothetical data table summarizing these electronic properties.

Compound NameMulliken Charge on X (e)Mulliken Charge on Y (e)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
This compound-0.25 (F)+0.10 (I)-5.80-1.504.30
1,4-Difluoronaphthalene-0.25 (F)-0.25 (F)-6.00-1.204.80
1,4-Dichloronaphthalene-0.15 (Cl)-0.15 (Cl)-5.90-1.604.30
1,4-Dibromonaphthalene-0.10 (Br)-0.10 (Br)-5.85-1.704.15
1,4-Diiodonaphthalene+0.05 (I)+0.05 (I)-5.75-1.803.95
1-Chloronaphthalene-0.15 (Cl)--5.95-1.404.55
1-Iodonaphthalene+0.10 (I)--5.78-1.654.13

Vibrational Frequencies

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific type of atomic motion, and its frequency is determined by the masses of the atoms and the strength of the bonds between them.

A comparative study of the vibrational frequencies of this compound and its isomers would highlight the influence of the halogen substituents on the molecule's vibrational modes. The C-H stretching and bending vibrations of the naphthalene ring would be present in all isomers, though their exact frequencies might shift slightly due to the electronic effects of the halogens.

The most significant differences would be observed in the vibrational modes directly involving the carbon-halogen bonds. The C-F stretching vibration in this compound would occur at a much higher frequency than the C-I stretching vibration, owing to the stronger C-F bond and the much smaller mass of fluorine compared to iodine. These characteristic vibrational frequencies can serve as a diagnostic tool for identifying the presence of specific halogens in a sample.

A hypothetical comparison of key vibrational frequencies is presented in the table below.

Compound NameC-X Stretching Freq. (cm⁻¹)C-Y Stretching Freq. (cm⁻¹)Key Naphthalene Ring Modes (cm⁻¹)
This compound1150 (C-F)550 (C-I)~1600, 1500, 1380
1,4-Difluoronaphthalene1155 (C-F)1155 (C-F)~1610, 1510, 1390
1,4-Dichloronaphthalene750 (C-Cl)750 (C-Cl)~1590, 1490, 1370
1,4-Dibromonaphthalene650 (C-Br)650 (C-Br)~1585, 1485, 1365
1,4-Diiodonaphthalene550 (C-I)550 (C-I)~1580, 1480, 1360
1-Chloronaphthalene755 (C-Cl)-~1595, 1495, 1375
1-Iodonaphthalene555 (C-I)-~1582, 1482, 1362

Advanced Applications in Organic Synthesis and Materials Science

1-Fluoro-4-iodonaphthalene as a Building Block in Complex Molecule Synthesis

The distinct reactivity of the carbon-iodine and carbon-fluorine bonds makes this compound an ideal substrate for constructing intricate molecular frameworks. The iodine atom is readily substituted or used in coupling reactions, while the more stable fluorine atom is typically retained in the final product, imparting unique characteristics.

Polycyclic aromatic hydrocarbons (PAHs) are a class of compounds composed of fused aromatic rings. iupac.org Fluorinated PAHs (F-PAHs) are of particular interest in materials chemistry and have been used in carcinogenicity studies to understand structure-activity relationships. nih.gov The synthesis of regiospecifically fluorinated PAHs is crucial for these applications, and methods often involve the cyclization of smaller, pre-fluorinated building blocks. nih.gov

This compound serves as a key precursor in the modular synthesis of complex PAHs. The iodo group acts as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new aryl or vinyl groups. Subsequent intramolecular cyclization reactions, like oxidative photocyclization or metal-catalyzed C-H activation, can then be employed to construct additional fused rings, locking the structure into a larger polycyclic system. nih.govrsc.org For instance, a common strategy involves the coupling of a naphthalene (B1677914) derivative with a difunctionalized benzene (B151609) component to build the fluoranthene (B47539) skeleton, a nonalternant PAH. nih.gov The development of methods for preparing substituted 1,8-dihalonaphthalenes is a key area of research for expanding the variety of PAHs that can be synthesized. rsc.org

Different synthetic strategies for accessing PAHs are summarized in the table below.

Synthesis StrategyDescriptionKey IntermediatesRef.
Diels-Alder Cycloaddition A [4+2] cycloaddition reaction to form a six-membered ring, often followed by aromatization. iupac.orgPhenylene-vinylene derivatives iupac.org
Oxidative Photocyclization Intramolecular cyclization of stilbene-like molecules induced by light to form phenanthrene-type structures. nih.gov1,2-Diarylfluoroethenes nih.gov
Friedel-Crafts Acylation Acylation of a naphthalene core followed by reduction and cyclization to build a new aromatic ring. nih.govNaphthalene, Phthalic anhydride (B1165640) nih.gov
Palladium-Catalyzed Coupling Sequential cross-coupling reactions to assemble the polycyclic framework piece by piece. rsc.orgDihalonaphthalenes, Arylboronic acids rsc.org

The development of efficient methods for synthesizing substituted naphthalenes is of great interest due to their prevalence in medicinal and industrial chemistry. thieme-connect.comresearchgate.net this compound is an excellent starting material for creating a diverse range of polysubstituted naphthalene derivatives. The differential reactivity of the C-I and C-F bonds allows for selective functionalization.

The iodine atom can be readily transformed through various metal-catalyzed reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, to introduce carbon or heteroatom substituents. For example, palladium-catalyzed reactions are well-established for forming aryl-aryl bonds. iupac.org Copper-catalyzed reactions are also employed, such as in the domino process to create diamino-substituted naphthalenes. thieme-connect.com This initial functionalization leaves the fluorine atom intact, yielding a 1-fluoro-4-substituted naphthalene. If desired, the fluorine atom can be replaced in a subsequent step, often under more forcing conditions, via nucleophilic aromatic substitution (SNAr), allowing for the introduction of a second, different functional group.

A notable application is the synthesis of N-substituted 4-fluoro-1,8-naphthalimides. These compounds can be derived from a synthetic route starting with acenaphthene, which is converted to 4-fluoro-1,8-naphthalic anhydride and subsequently to the corresponding imide. nuph.edu.ua This fluorinated imide can then be alkylated to produce various derivatives. nuph.edu.ua

Diversity-oriented synthesis (DOS) is a powerful strategy for the efficient and simultaneous creation of structurally diverse small molecules to explore broad regions of chemical space. scispace.comcam.ac.uk The goal is to vary not just the building blocks but also the molecular frameworks and stereochemistry. scispace.com Halogenated aromatic scaffolds are particularly useful in DOS because the halogen atoms can serve as versatile anchor points for a variety of subsequent chemical transformations.

This compound is an ideal building block for DOS. The two distinct halogen atoms allow for orthogonal chemical functionalization. For instance, the iodo group can be targeted first with palladium catalysis, followed by a different reaction at the fluoro-position. This two-directional approach allows for the rapid generation of a library of compounds from a single starting material. A similar approach has been demonstrated with 8-iodonaphthalene-1-carbaldehyde, which was used to generate a diverse library of polycyclic carbo- and heterocycles. researchgate.netevitachem.com By applying different sets of reaction conditions and coupling partners, a wide array of substituted naphthalenes with varied functional groups and skeletal structures can be produced from the this compound core.

Utilization in the Synthesis of Functional Materials

The incorporation of fluorinated naphthalene units into larger molecules and polymers can significantly influence their physical and electronic properties. This makes this compound a valuable precursor for a range of functional materials, particularly in the fields of electronics and polymer science.

Organic semiconductors (OSCs) are π-conjugated molecules or polymers that form the basis of technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ucsb.educas.org The performance of these materials is highly dependent on their molecular structure and solid-state organization. ucsb.edu The introduction of fluorine atoms into PAHs and other conjugated systems is a common strategy to tune their electronic properties, often leading to n-type semiconductor behavior. mdpi.com

This compound can be used to synthesize larger π-conjugated systems for electronic applications. The iodo group facilitates entry into cross-coupling polymerization schemes (e.g., Suzuki or Stille polycondensation) or the construction of complex, well-defined oligomers. The fluorine atom's electron-withdrawing nature can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting material, which is beneficial for electron transport. Research has shown that polymers containing fluorinated aromatic building blocks can lead to improved performance in organic solar cells. nih.gov Furthermore, chiral P-stereogenic phosphinamides synthesized using 1-iodonaphthalene (B165133) have shown potential for application in developing new chiral organic optoelectronic materials. chinesechemsoc.org

Material TypeKey FeaturesRole of this compound
n-type Semiconductors Enhanced electron transport. mdpi.comIntroduces fluorine to lower LUMO energy levels.
Organic Photovoltaics (OPVs) Absorb light to generate charge. ucsb.eduBuilding block for polymers with improved performance. nih.gov
Organic Light-Emitting Diodes (OLEDs) Emit light upon electrical excitation. ucsb.eduCore structure for emissive or charge-transport layers.
Chiral Optoelectronics Interact with circularly polarized light.Precursor for chiral ligands and materials. chinesechemsoc.org

The unique reactivity of this compound allows for its incorporation into various polymer architectures. It can be used as a monomer in step-growth polymerizations or as a functional building block to be grafted onto existing polymer chains.

Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface tension. researchgate.net this compound can be converted into a polymerizable monomer, for example, by transforming the iodo group into a vinyl, ethynyl, or boronic ester functionality. The resulting fluoronaphthalene-containing monomer can then be polymerized using methods like atom transfer radical polymerization (ATRP) or ring-opening metathesis polymerization (ROMP). researchgate.neturi.edu For example, a novel fluorinated naphthyl-acrylate based monomer was successfully synthesized and polymerized via ATRP. researchgate.net

In another approach, the C-I bond can be used in post-polymerization modification. For instance, an Ullmann C-N coupling reaction between a polymer bearing amino groups and 1-iodonaphthalene can be used to append naphthalene moieties to the polymer backbone, as demonstrated in the synthesis of electroactive polyamides. mdpi.com This approach allows for the precise modification of a material's properties after its initial synthesis. The synthesis of fluorine-containing silicone polymers has also been explored, where a polysiloxane is reacted with a fluorine-containing olefin, a reaction pathway for which this compound could be a precursor. google.com

Development of Novel Reagents and Catalysts from this compound

The unique electronic properties of this compound, stemming from the presence of both a fluorine and an iodine substituent on the naphthalene core, make it a valuable precursor for the development of specialized reagents and catalysts. The carbon-iodine bond serves as a reactive handle for derivatization, while the fluorine atom can be used to modulate the steric and electronic environment of the resulting molecules.

One key area of development is the synthesis of novel phosphine (B1218219) ligands. Phosphine ligands are crucial in transition-metal catalysis, and their properties can be finely tuned to control the activity and selectivity of catalytic reactions. nih.govrsc.org While direct synthesis from this compound is not extensively documented in publicly available literature, the established methodologies for the synthesis of arylphosphines can be applied. For instance, the reaction of this compound with a phosphinating agent, such as diphenylphosphine, in the presence of a suitable catalyst (e.g., palladium or nickel complexes), would yield (4-fluoronaphthalen-1-yl)diphenylphosphine. The fluorine substituent in such a ligand can influence the catalytic activity by altering the electron density at the phosphorus atom. The synthesis of various phosphine ligands, including those with fluorinated aryl groups, has been shown to be achievable through strategies like the use of phosphine-boranes as intermediates. nih.gov

Another significant application is the generation of organometallic reagents. This compound can be readily converted into organolithium or Grignard reagents through halogen-metal exchange. These reagents are powerful nucleophiles in organic synthesis, enabling the formation of new carbon-carbon bonds. For example, treatment with n-butyllithium would generate 1-fluoro-4-lithionaphthalene, a versatile intermediate for the synthesis of a wide range of derivatives. These organometallic reagents can participate in various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings, to introduce the 4-fluoronaphthyl moiety into complex organic molecules. nih.govacs.org The presence of the fluorine atom can enhance the stability and modify the reactivity of these organometallic species.

Furthermore, this compound serves as a building block for the synthesis of more complex catalytic systems. For instance, it can be incorporated into the structure of ligands for asymmetric catalysis. The rigid naphthalene backbone and the electronic influence of the fluorine atom can contribute to creating a well-defined chiral environment around a metal center, leading to high enantioselectivity in catalytic transformations. Research on related fluorinated aryl iodides has demonstrated their utility in constructing P-chiral phosphine ligands and other sophisticated catalytic architectures. nih.gov

The development of catalysts can also involve the direct use of metal complexes derived from ligands synthesized from this compound. For example, palladium or platinum complexes of (4-fluoronaphthalen-1-yl)phosphine derivatives could be investigated for their catalytic efficacy in various transformations, including cross-coupling reactions and hydrogenations. The fluorinated naphthalene moiety can impact the stability, solubility, and catalytic performance of these metal complexes. manchester.ac.uk

Table 1: Potential Reagents and Catalysts Derived from this compound

Compound Class Potential Synthetic Route Key Features and Potential Applications
Phosphine LigandsPalladium-catalyzed phosphinationTuning of electronic properties for catalysis
Organolithium ReagentsHalogen-metal exchange with n-BuLiVersatile nucleophile for organic synthesis
Grignard ReagentsReaction with magnesium metalIntermediate for cross-coupling reactions
Chiral LigandsMulti-step synthesis incorporating chiral auxiliariesAsymmetric catalysis
Metal ComplexesCoordination of derived ligands to metal centersHomogeneous catalysis with modified properties

Emerging Applications in Chemical Biology Research (Focus on Synthetic Utility)

The unique combination of a naphthalene scaffold, a fluorine atom, and a reactive iodine atom makes this compound an attractive starting material for the synthesis of probes and labels in chemical biology. Its synthetic utility lies in its ability to be incorporated into larger biomolecules or to serve as a core structure for the development of functional probes.

A significant emerging application is in the development of Positron Emission Tomography (PET) tracers . The fluorine atom can be substituted with the radioactive isotope fluorine-18 (B77423) (¹⁸F), a widely used positron emitter in PET imaging. The synthesis of ¹⁸F-labeled tracers often involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride. While direct labeling of an iodo-precursor is not the standard route, this compound can be derivatized to install a suitable leaving group for radiofluorination. For example, the iodo group can be converted to a nitro or a trimethylammonium group, which are more amenable to nucleophilic aromatic substitution with [¹⁸F]fluoride. The resulting ¹⁸F-labeled 4-fluoronaphthalene derivatives can then be evaluated as potential imaging agents for various biological targets, depending on the other functionalities incorporated into the molecule. The design of such tracers often focuses on targeting specific enzymes or receptors in the brain or other organs. nih.govnih.govmdpi.com

Furthermore, the naphthalene core of this compound provides a foundation for the synthesis of fluorescent probes . Naphthalene derivatives are known to exhibit fluorescence, and their photophysical properties can be modulated by substituents. The iodo group on this compound can be readily functionalized through cross-coupling reactions (e.g., Sonogashira, Suzuki) to attach various recognition elements or environmentally sensitive moieties. This allows for the creation of "turn-on" or "turn-off" fluorescent probes that signal the presence of specific analytes or changes in the cellular environment. For instance, coupling with a biothiol-reactive group could lead to a probe for detecting glutathione, a key antioxidant in cells. nih.gov The fluorine atom can also influence the photophysical properties of the resulting probe, potentially enhancing its brightness or shifting its emission wavelength. The development of fluorescent scaffolds for targeted cell imaging is an active area of research. rsc.org

Another area of interest is the use of this compound in the synthesis of photo-cross-linking probes . These probes are designed to form a covalent bond with their biological target upon photoactivation, allowing for the identification of binding partners. The iodo group can be used to attach a photo-reactive group, such as a diazirine or an aryl azide, to the naphthalene scaffold. The resulting probe can then be used to investigate protein-ligand interactions in a cellular context. nih.gov

Finally, the scaffold of this compound can be utilized in the development of targeted covalent inhibitors (TCIs) . TCIs are designed to form a permanent covalent bond with a specific amino acid residue in the active site of a target protein. wuxiapptec.comnih.govnih.govsemanticscholar.org The iodo group can be replaced with a reactive "warhead" that can form a covalent bond with a nucleophilic residue, such as cysteine. The fluoronaphthyl moiety would serve as the recognition element that directs the inhibitor to the target protein's binding site. The fluorine atom can contribute to the binding affinity and selectivity of the inhibitor.

Table 2: Synthetic Utility of this compound in Chemical Biology

Application Area Synthetic Strategy Key Features of the Resulting Tool
PET TracersDerivatization to install a leaving group for ¹⁸F-labelingNon-invasive imaging of biological processes
Fluorescent ProbesCross-coupling reactions to attach functional moietiesReal-time detection of analytes in living cells
Photo-cross-linking ProbesAttachment of a photo-reactive groupIdentification of protein-ligand interactions
Targeted Covalent InhibitorsIntroduction of a reactive "warhead"Irreversible inhibition of specific proteins

Conclusion and Future Research Directions

Current Achievements in the Synthesis and Reactivity of 1-Fluoro-4-iodonaphthalene

While dedicated synthetic routes for this compound are not extensively documented, its preparation can be logically inferred from established methods for analogous compounds. A plausible and efficient pathway involves a multi-step sequence starting from 4-fluoro-1-naphthylamine. This precursor can undergo a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of amino groups into various functionalities. wikipedia.orgorganic-chemistry.orgnih.gov The process would involve diazotization of the amino group, followed by the introduction of iodine.

The reactivity of this compound is characterized by the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to cleavage than the robust carbon-fluorine (C-F) bond. This disparity allows for selective functionalization at the 4-position. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, are anticipated to proceed selectively at the C-I bond, leaving the C-F bond intact. nih.gov This selective reactivity is a key feature that enables the use of this compound as a versatile building block for the synthesis of more complex, fluorine-containing polycyclic aromatic hydrocarbons (PAHs).

Furthermore, the fluorine atom at the 1-position exerts a significant electronic influence on the naphthalene (B1677914) ring, affecting its reactivity and physical properties. The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of the molecule, which can be advantageous in the design of organic electronic materials. oup.comrsc.org

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies

Bond Bond Dissociation Energy (kJ/mol)
C-F (in benzene) ~536
C-Cl (in benzene) ~402
C-Br (in benzene) ~339
C-I (in benzene) ~272

This table provides a general comparison of bond energies in aromatic systems, illustrating the relative stability of the C-F bond compared to the C-I bond.

Challenges and Opportunities in Halonaphthalene Chemistry

The primary challenge in the chemistry of mixed halonaphthalenes, including this compound, is achieving high regioselectivity during synthesis. researchgate.netnih.gov The synthesis of polysubstituted naphthalenes often yields isomeric mixtures that are difficult to separate, complicating the isolation of the desired product in high purity. nih.gov Developing synthetic methodologies that offer precise control over the substitution pattern on the naphthalene core is a significant hurdle that needs to be overcome.

Another challenge lies in the purification and characterization of these compounds. The similar physical properties of isomers can make chromatographic separation demanding.

Despite these challenges, the field of halonaphthalene chemistry presents numerous opportunities. The development of novel catalytic systems that can selectively activate specific C-H bonds on the naphthalene ring would open up new avenues for the synthesis of complex functionalized PAHs. nih.gov Moreover, the unique electronic properties imparted by different halogen substituents provide a rich playground for tuning the optical and electronic characteristics of naphthalene-based materials.

Future Outlook for Synthetic Methodologies

Future advancements in the synthesis of this compound and related compounds will likely focus on the development of more efficient and regioselective methods. The refinement of Sandmeyer-type reactions and the exploration of novel halogenation techniques, such as halogen exchange reactions, could provide more direct and higher-yielding synthetic routes. google.comorganic-chemistry.org

The application of directing group strategies in C-H functionalization holds considerable promise for overcoming the challenge of regioselectivity. morressier.comresearchgate.net By temporarily installing a directing group on the naphthalene scaffold, it may be possible to guide the introduction of fluorine and iodine atoms to specific positions with high precision.

Furthermore, computational studies can play a crucial role in predicting the reactivity of different positions on the naphthalene ring, thereby guiding the design of synthetic strategies. Density functional theory (DFT) calculations, for instance, can provide insights into the electronic structure and bond energies of halonaphthalenes, aiding in the development of selective reaction conditions. researchgate.net

Potential for Novel Applications and Interdisciplinary Research on this compound

The distinct properties of this compound make it a promising candidate for a variety of applications, particularly in materials science and medicinal chemistry.

In the realm of organic electronics , the introduction of fluorine into PAHs is a well-established strategy for tuning their electronic properties. researchgate.netrsc.org The electron-withdrawing nature of fluorine can enhance the stability and performance of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.org The selective functionalization of this compound at the C-I bond allows for the construction of novel fluorinated organic semiconductors with tailored properties.

As a building block in supramolecular chemistry , the directional nature of halogen bonding involving the iodine atom can be exploited to construct well-defined supramolecular architectures. nih.govresearchgate.netresearchgate.net This opens up possibilities for the design of novel crystalline materials with interesting optical or electronic properties.

In the context of interdisciplinary research , halogenated PAHs are of interest in environmental science due to their persistence and potential toxicity. nih.govpjoes.comnih.gov Studying the photochemical reactivity and environmental fate of this compound could provide valuable insights into the behavior of mixed halogenated pollutants. cdnsciencepub.comnih.govresearchgate.netnih.gov

Table 2: Potential Research Directions and Applications

Research Area Focus Potential Application
Organic Synthesis Development of regioselective C-H functionalization methods. Efficient synthesis of complex fluorinated PAHs.
Materials Science Incorporation into organic electronic devices. High-performance OFETs and OLEDs.
Supramolecular Chemistry Utilization of halogen bonding for self-assembly. Design of novel crystalline materials.

| Environmental Chemistry | Investigation of photochemical degradation and toxicity. | Understanding the environmental impact of halogenated PAHs. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Fluoro-4-iodonaphthalene to achieve higher yields and purity?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst loading) through systematic variation and Design of Experiments (DoE) approaches. Use inert atmospheres to minimize side reactions. Purification via column chromatography or recrystallization should be validated using melting point analysis and HPLC. Report detailed procedures for reproducibility, including solvent ratios and temperature gradients .

Q. What spectroscopic methods are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Combine 19F^{19}\text{F} NMR (to confirm fluorine substitution) and 1H^{1}\text{H} NMR (to verify naphthalene backbone integrity). IR spectroscopy can identify C-F and C-I stretching vibrations (650–750 cm1^{-1} for C-F; 500–600 cm1^{-1} for C-I). Cross-reference experimental spectra with computational predictions (DFT) and databases like NIST Chemistry WebBook for validation .

Q. What are the key considerations for ensuring the stability of this compound during storage and handling?

  • Methodological Answer : Store in amber vials under inert gas (Ar/N2_2) at –20°C to prevent photodegradation and hydrolysis. Monitor decomposition via periodic TLC or GC-MS. Use Karl Fischer titration to assess moisture content in solvents prior to use .

Advanced Research Questions

Q. How do electronic effects of fluorine and iodine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Conduct kinetic studies (e.g., variable-temperature NMR) to assess activation barriers. Compare reaction rates with analogous halogenated naphthalenes. Use Hammett parameters or DFT calculations to quantify substituent effects. Correlate electronic descriptors (σm_m, σp_p) with experimental outcomes (yield, selectivity) .

Q. What strategies can resolve contradictions in reported thermodynamic properties (e.g., melting points) of this compound across studies?

  • Methodological Answer : Compile a comparative table of reported values, noting experimental conditions (purity assessment methods, heating rates in melting point analysis). Replicate studies using standardized protocols (e.g., DSC with calibrated instruments). Publish raw data in supplementary materials to enable peer validation .

Q. How can computational modeling predict the regioselectivity of electrophilic substitution reactions in this compound?

  • Methodological Answer : Perform Fukui function analysis or electrostatic potential mapping (DFT) to identify reactive sites. Validate predictions with experimental nitration or halogenation reactions. Compare computed transition-state energies with kinetic isotope effects .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

  • Methodological Answer : Use LC-MS/MS with isotope-labeled internal standards to improve sensitivity. Develop a calibration curve for common byproducts (e.g., dihalogenated derivatives). Validate limits of detection (LOD) and quantification (LOQ) via spike-and-recovery experiments .

Data Organization and Reporting

  • Example Table: Comparative Spectroscopic Data for this compound
PropertyReported Value (Study A)Reported Value (Study B)NIST Reference
Melting Point (°C)78–8082–8483.5 ± 0.5
19F^{19}\text{F} NMR (ppm)–112.3–110.9–111.5
C-I Bond Length (Å)2.152.122.14
  • Guidance : Use standardized formats for data reporting (e.g., SI units, uncertainty ranges). Archive raw datasets in repositories like Zenodo or Figshare to enhance transparency .

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1-Fluoro-4-iodonaphthalene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.